

Pro-lad CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Pro-lad
Cat. No.:	B1450959

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Pro-lad: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with **Pro-lad** (6-propyl-6-nor-lysergic acid diethylamide). This document provides a detailed overview of its chemical identifiers, quantitative pharmacological data, and key experimental protocols.

Chemical and Physical Properties

Pro-lad, a structural analog of lysergic acid diethylamide (LSD), is a potent psychedelic compound belonging to the lysergamide chemical class.^{[1][2]} First described in scientific literature in 1976, it is distinguished by a propyl group substitution at the N6 position of the nor-lysergic acid diethylamide scaffold.^[2]

Table 1: Chemical Identifiers for Pro-lad^{[1][3]}

Identifier	Value
CAS Number	65527-63-1
Molecular Formula	C ₂₂ H ₂₉ N ₃ O
IUPAC Name	(6aR,9R)-N,N-diethyl-7-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Synonyms	PRO-LAD, 6-propyl-6-nor-Lysergic acid diethylamide, N-PropylnorLSD
Molecular Weight	351.50 g/mol
InChI	InChI=1S/C22H29N3O/c1-4-10-25-14-16(22(26)24(5-2)6-3)11-18-17-8-7-9-19-21(17)15(13-23-19)12-20(18)25/h7-9,11,13,16,20,23H,4-6,10,12,14H2,1-3H3/t16-,20-/m1/s1
InChIKey	HZKYLVLOBYNKKM-OXQOHEQNSA-N
Canonical SMILES	CCCN1C--INVALID-LINK--C=C2c3cccc4[nH]cc(c34)C[C@@H]21
PubChem CID	44457803

Pharmacological Data

Pro-lad's primary mechanism of action is as a partial agonist at the 5-HT_{2A} serotonin receptor, which is characteristic of classic psychedelic compounds.[\[2\]](#)[\[3\]](#) Its potency has been evaluated in drug discrimination studies in rats, a behavioral assay used to assess the subjective effects of psychoactive drugs.[\[1\]](#)[\[4\]](#)

Table 2: Potency of Pro-lad in LSD-Trained Rats[\[1\]](#)[\[6\]](#)

Compound	ED ₅₀ (nmol/kg)	Potency Ratio (LSD = 1.0)
LSD	185.5	1.0
Pro-lad	185.5	1.0
ETH-LAD	74.2	2.5
AL-LAD	61.8	3.0
IPR-LAD	371.0	0.5
BU-LAD	1855.0	0.1

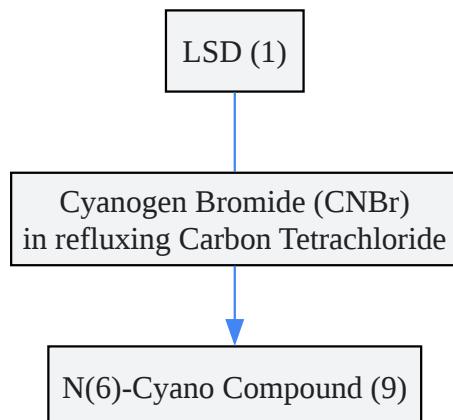
Experimental Protocols

Synthesis of Pro-lad

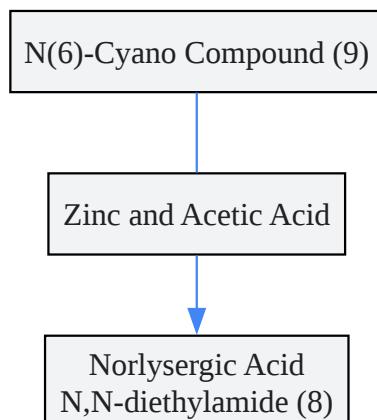
A general method for the synthesis of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives, including **Pro-lad**, was developed by Hoffman and Nichols (1985).[\[1\]](#)[\[5\]](#) The synthesis starts from LSD and involves a three-step process.

Experimental Workflow for **Pro-lad** Synthesis

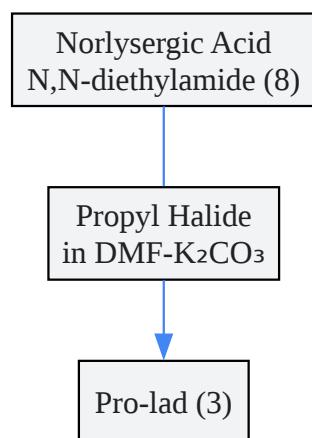
Step 1: N(6)-Demethylation



Step 2: Reduction



Step 3: N(6)-Alkylation

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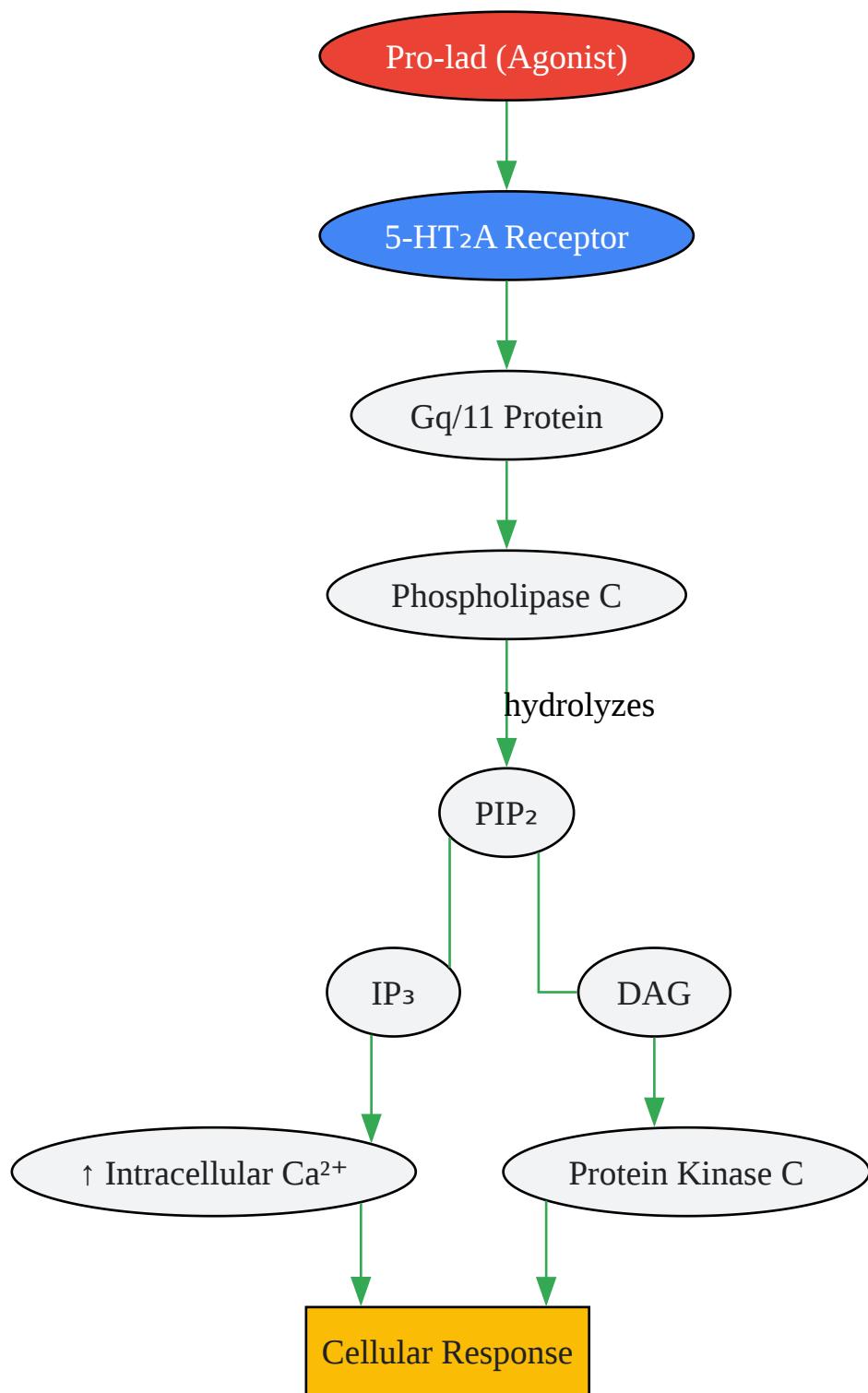
Caption: A three-step synthesis of **Pro-lad** starting from LSD.

5-HT_{2A} Receptor Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of **Pro-lad** for the 5-HT_{2A} receptor.[6][7][8]

- **Membrane Preparation:** Membranes are prepared from cells stably expressing the human 5-HT_{2A} receptor or from brain tissue with high receptor density (e.g., rat frontal cortex).
- **Assay Buffer:** A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.
- **Radioligand:** A tritiated antagonist, typically [³H]ketanserin, is used as the radioligand.
- **Incubation:** Membranes are incubated with the radioligand and varying concentrations of the test compound (**Pro-lad**). Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist.
- **Filtration:** The incubation mixture is rapidly filtered through glass fiber filters to separate bound and free radioligand.
- **Washing:** The filters are washed with ice-cold buffer to remove unbound radioligand.
- **Scintillation Counting:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value (inhibition constant).

5-HT_{2A} Receptor Signaling Pathway



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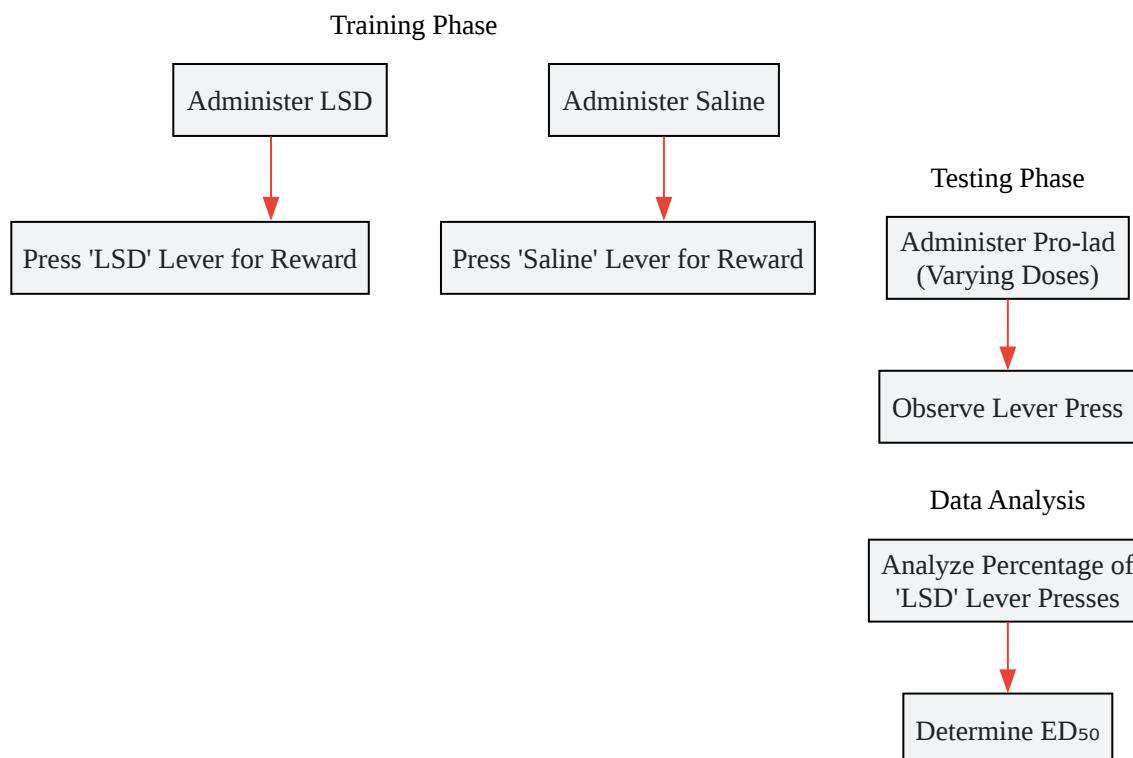
Caption: The Gq-coupled signaling cascade of the 5-HT_{2A} receptor.

Head-Twitch Response (HTR) in Rodents

The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is a behavioral proxy for 5-HT_{2A} receptor activation and is used to assess the hallucinogenic potential of compounds.[9][10][11]

- Animals: Male C57BL/6J mice are commonly used.
- Drug Administration: **Pro-lad** is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (IP) injection.
- Observation Period: Mice are placed in individual observation chambers, and their behavior is recorded for a set period, typically 30-60 minutes.
- HTR Quantification: The number of head twitches is counted by a trained observer, often from video recordings. Automated systems using magnetometers or machine learning-based video analysis can also be employed for higher throughput and objectivity.[12][13]
- Data Analysis: The dose-response relationship for the induction of HTR is determined, and the ED₅₀ (the dose that produces 50% of the maximal response) is calculated.

Logical Workflow for a Drug Discrimination Study

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- To cite this document: BenchChem. [Pro-lad CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1450959#pro-lad-cas-number-and-chemical-identifiers\]](https://www.benchchem.com/product/b1450959#pro-lad-cas-number-and-chemical-identifiers)

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